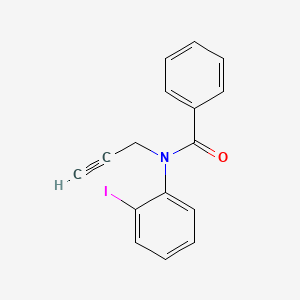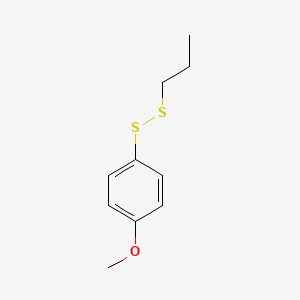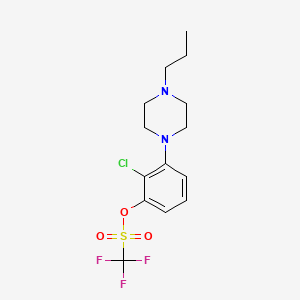
Methanesulfonic acid,1,1,1-trifluoro-, 2-chloro-3-(4-propyl-1-piperazinyl)phenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanesulfonic acid,1,1,1-trifluoro-, 2-chloro-3-(4-propyl-1-piperazinyl)phenyl ester is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a methanesulfonic acid group, a trifluoromethyl group, a chloro group, and a piperazinyl group attached to a phenyl ester backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonic acid,1,1,1-trifluoro-, 2-chloro-3-(4-propyl-1-piperazinyl)phenyl ester typically involves multiple steps. One common method includes the reaction of 2-chloro-3-(4-propyl-1-piperazinyl)phenol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methanesulfonic acid,1,1,1-trifluoro-, 2-chloro-3-(4-propyl-1-piperazinyl)phenyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding acid and alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the ester group yields methanesulfonic acid and the corresponding alcohol.
Applications De Recherche Scientifique
Methanesulfonic acid,1,1,1-trifluoro-, 2-chloro-3-(4-propyl-1-piperazinyl)phenyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methanesulfonic acid,1,1,1-trifluoro-, 2-chloro-3-(4-propyl-1-piperazinyl)phenyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methanesulfonic acid,1,1,1-trifluoro-, 2-chloro-3-(4-ethyl-1-piperazinyl)phenyl ester
- Methanesulfonic acid,1,1,1-trifluoro-, 1,2,2-triphenylethenyl ester
- Methanesulfonic acid,1,1,1-trifluoro-, 6-[(1-methylethyl)thio]-1,3-dioxo-1H-benz[de]isoquinolin-2(3H)-yl ester
Uniqueness
Methanesulfonic acid,1,1,1-trifluoro-, 2-chloro-3-(4-propyl-1-piperazinyl)phenyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C14H18ClF3N2O3S |
|---|---|
Poids moléculaire |
386.8 g/mol |
Nom IUPAC |
[2-chloro-3-(4-propylpiperazin-1-yl)phenyl] trifluoromethanesulfonate |
InChI |
InChI=1S/C14H18ClF3N2O3S/c1-2-6-19-7-9-20(10-8-19)11-4-3-5-12(13(11)15)23-24(21,22)14(16,17)18/h3-5H,2,6-10H2,1H3 |
Clé InChI |
GKSFWRKKXMUPKY-UHFFFAOYSA-N |
SMILES canonique |
CCCN1CCN(CC1)C2=C(C(=CC=C2)OS(=O)(=O)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Ethyl-3-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]carbazole](/img/structure/B12602234.png)
![2H-Benzo[a]quinolizin-2-one, 6,7-dihydro-1,3,4-trimethyl-](/img/structure/B12602241.png)
![{3-Fluoro-6-[4-(trifluoromethyl)phenyl]pyridin-2-yl}methanol](/img/structure/B12602244.png)
![3-[(1-Ethoxyethyl)sulfanyl]propan-1-OL](/img/structure/B12602247.png)
![N-[2-(1-Benzofuran-2-yl)pyridin-3-yl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B12602257.png)
![7-Methoxy-3-methyl-5-phenyl-1H-pyrazolo[4,3-c]isoquinoline](/img/structure/B12602263.png)
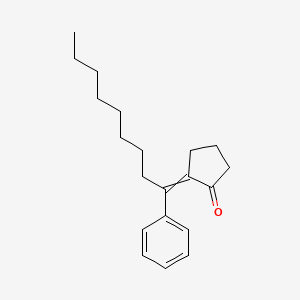
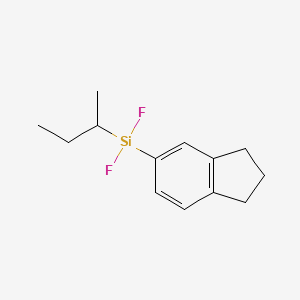
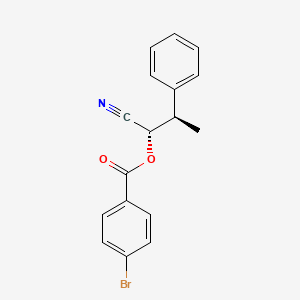
![{2-[Di(propan-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B12602288.png)

![4-Bromo-2-iodo-6-[(2-methylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12602296.png)
